molecular formula C11H17Br2N B063231 N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide CAS No. 195390-17-1

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide

Cat. No.: B063231
CAS No.: 195390-17-1
M. Wt: 323.07 g/mol
InChI Key: CKLGBWWBYOTYQW-UHFFFAOYSA-N
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Description

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is an organic compound with a complex structure that includes a bromoethyl group, an ethyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide typically involves the reaction of 3-methylaniline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-methylaniline attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: Products include N-oxides and other oxidized forms.

    Reduction: Products include ethyl derivatives and other reduced forms.

Scientific Research Applications

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide involves its interaction with biological molecules through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, which can result in the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 2-Chloroethylamine hydrochloride
  • 3-Bromopropylamine hydrobromide

Uniqueness

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for selective interactions with biological targets, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGBWWBYOTYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCBr)C1=CC=CC(=C1)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379319
Record name N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195390-17-1
Record name N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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